![molecular formula C23H15BrN4O3 B2378198 3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326904-15-7](/img/structure/B2378198.png)
3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group. The synthesis of similar compounds often involves reactions such as nucleophilic substitution, condensation, and cyclization .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several aromatic rings (from the benzyl, bromophenyl, and quinazoline groups), a five-membered ring with two nitrogens (from the oxadiazole group), and two carbonyl groups (from the dione group) .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom on the bromophenyl group could be a site for nucleophilic substitution reactions, while the carbonyl groups in the dione could be involved in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The bromine atom could potentially make it heavier and more dense than similar compounds without halogens.
Scientific Research Applications
Antitumor Activity : Compounds containing the 1,2,4-oxadiazole ring, similar to the one in the specified chemical, have been synthesized and tested for antitumor activity. One study demonstrated significant antitumor activity in vitro across a range of cell lines, highlighting the potential of such compounds in cancer treatment (Maftei et al., 2013).
Antimicrobial Activity : Synthesized derivatives of quinazoline, a core structure in the specified chemical, have shown antibacterial and antifungal properties. One study reported that these compounds exhibited better antibacterial than antifungal activities, suggesting their utility in combating bacterial infections (Gupta et al., 2008).
Synthesis of Novel Derivatives : Research has been focused on synthesizing novel derivatives of quinazoline-2,4-dione for various applications. These derivatives have been characterized and their potential in therapeutic applications explored (Zhou et al., 2013).
Antiviral Activity : Certain quinazoline-2,4-dione derivatives have been shown to possess significant antiviral activity against various DNA and RNA viruses, highlighting their potential in antiviral therapy (Gütschow et al., 1995).
Chemical Synthesis Techniques : Advanced chemical synthesis techniques have been developed for compounds similar to the specified chemical. This includes novel methods for the synthesis of N1-monosubstituted derivatives of quinazoline-2,4-dione, which can be applied in various research and development fields (Ozerov & Novikov, 2018).
Future Directions
properties
IUPAC Name |
3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c24-17-9-6-15(7-10-17)20-26-21(31-27-20)16-8-11-18-19(12-16)25-23(30)28(22(18)29)13-14-4-2-1-3-5-14/h1-12H,13H2,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESMWRAWDNLWFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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